molecular formula C8H20N2O B2505909 [2-(2-Aminoethoxy)ethyl]diethylamine CAS No. 136089-19-5

[2-(2-Aminoethoxy)ethyl]diethylamine

Cat. No.: B2505909
CAS No.: 136089-19-5
M. Wt: 160.261
InChI Key: YHOOQKRPLXODGK-UHFFFAOYSA-N
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Description

[2-(2-Aminoethoxy)ethyl]diethylamine: is a chemical compound with the molecular formula C8H20N2O and a molecular weight of 160.26 g/mol . It is characterized by the presence of both primary and tertiary amine groups, as well as an ether linkage. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Aminoethoxy)ethyl]diethylamine typically involves the reaction of diethylamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Aminoethoxy)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .

Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It can act as a ligand in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting amine receptors .

Industry: Industrially, the compound is used in the production of surfactants, emulsifiers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [2-(2-Aminoethoxy)ethyl]diethylamine involves its interaction with molecular targets such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • [2-(2-Aminoethoxy)ethyl]methylamine
  • [2-(2-Aminoethoxy)ethyl]dimethylamine
  • [2-(2-Aminoethoxy)ethyl]triethylamine

Comparison: Compared to these similar compounds, [2-(2-Aminoethoxy)ethyl]diethylamine is unique due to its specific combination of primary and tertiary amine groups along with an ether linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOQKRPLXODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixed solution of tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate (3.77 g) and 4M hydrogen chloride/ethyl acetate solution (40 mL) was stirred at room temperature for 3 hr, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, methanol/ethyl acetate) to give the title compound (2.23 g).
Name
tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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